molecular formula C16H16N2O2 B14661793 Xanthen-9-one, 3-amino-4-(dimethylamino)methyl- CAS No. 43159-96-2

Xanthen-9-one, 3-amino-4-(dimethylamino)methyl-

Cat. No.: B14661793
CAS No.: 43159-96-2
M. Wt: 268.31 g/mol
InChI Key: ALZPYMQDCYMJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xanthen-9-one, 3-amino-4-(dimethylamino)methyl- is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xanthen-9-one derivatives typically involves the use of polyphenols and salicylic acids heated with acetic anhydride as a dehydrating agent . For the specific compound Xanthen-9-one, 3-amino-4-(dimethylamino)methyl-, a stepwise chemical redox cycling method can be employed. This involves the use of pyronin Y, sodium phosphate tribasic dodecahydrate, N-methyl-2-pyrrolidone, and iodine under controlled temperature and stirring conditions .

Industrial Production Methods

Industrial production of xanthen-9-one derivatives often utilizes microwave heating to enhance reaction efficiency and yield. The use of zinc chloride/phosphoryl chloride has also been reported to produce xanthones with better yield and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

Xanthen-9-one, 3-amino-4-(dimethylamino)methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of xanthen-9-one derivatives include iodine, sodium phosphate, and N-methyl-2-pyrrolidone. Reaction conditions often involve controlled temperatures, typically around 110°C, and specific stirring rates to ensure proper mixing and reaction progress .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of xanthen-9-one, 3-amino-4-(dimethylamino)methyl- involves its interaction with various molecular targets and pathways. The compound’s amino and dimethylamino groups allow it to form hydrogen bonds and other interactions with biological molecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to xanthen-9-one, 3-amino-4-(dimethylamino)methyl- include other xanthone derivatives such as:

Uniqueness

Xanthen-9-one, 3-amino-4-(dimethylamino)methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

43159-96-2

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

3-amino-4-[(dimethylamino)methyl]xanthen-9-one

InChI

InChI=1S/C16H16N2O2/c1-18(2)9-12-13(17)8-7-11-15(19)10-5-3-4-6-14(10)20-16(11)12/h3-8H,9,17H2,1-2H3

InChI Key

ALZPYMQDCYMJHA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.